molecular formula C₁₆H₂₅N₇O₇S B1663415 Aminoacyl tRNA synthetase-IN-1 CAS No. 219931-45-0

Aminoacyl tRNA synthetase-IN-1

Cat. No. B1663415
M. Wt: 459.5 g/mol
InChI Key: ADKZHDGLJXVNIT-VBJYJYTRSA-N
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Description

Aminoacyl tRNA synthetase (aaRS or ARS), also known as tRNA-ligase, is an enzyme that attaches the appropriate amino acid onto its corresponding tRNA . It does this by catalyzing the transesterification of a specific cognate amino acid or its precursor to one of all its compatible cognate tRNAs to form an aminoacyl-tRNA . This process is sometimes referred to as “charging” or “loading” the tRNA with an amino acid .


Synthesis Analysis

Aminoacyl-tRNA synthetases (AARSs) are key enzymes in the mRNA translation machinery . They have numerous non-canonical functions developed during the evolution of complex organisms . The aaRSs and aaRS-interacting multi-functional proteins (AIMPs) are continually being implicated in tumorigenesis .


Molecular Structure Analysis

The general structure of tRNA consists of the anticodon arm, D-arm, T-arm, acceptor stem, and the variable arm . Bases in the anticodon arm of tRNA molecules read the genetic information in mRNA .


Chemical Reactions Analysis

Aminoacyl-tRNA synthetases (aaRSs) provide the functional and essential link between the sequence of an mRNA and the protein it encodes . aaRS enzymes catalyze a two-step chemical reaction that acylates specific tRNAs with a cognate α-amino acid .


Physical And Chemical Properties Analysis

Aminoacyl-tRNA synthetases (AaRSs) are valuable “housekeeping” enzymes that ensure the accurate transmission of genetic information in living cells . They aminoacylate tRNA molecules with their cognate amino acid and provide substrates for protein biosynthesis .

Safety And Hazards

Aminoacyl-tRNA synthetases (ARSs) are essential and ubiquitous ‘house-keeping’ enzymes responsible for charging amino acids to their cognate tRNAs and providing the substrates for global protein synthesis . Genetic variants that disrupt ARS protein structure and function cause disease .

Future Directions

The central dogma describes the information flow in biology consisting of transcription and translation steps to decode genetic information . Aminoacyl tRNA synthetases (AARSs) and tRNAs are key components involved in translation and thus protein synthesis . This review provides information on AARSs and tRNA biochemistry, their role in the translation process, summarizes progress in cell-free engineering of tRNAs and AARSs, and discusses prospects and challenges lying ahead in cell-free engineering .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKZHDGLJXVNIT-VBJYJYTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminoacyl tRNA synthetase-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GL Igloi, F von der Haar, F Cramer - Methods in Enzymology, 1979 - Elsevier
… The reaction is initiated by the addition of 30-50 /xg of the highly purified aminoacyl-tRNA synthetase in 1-5/xl of the solution in which it is stored ~3 and the incubation is kept at 37 . Ten-…
Number of citations: 29 www.sciencedirect.com
Z Tan, SC Blacklow, VW Cornish, AC Forster - Methods, 2005 - Elsevier
… A typical large-scale synthesis combined 16 μM of tRNA isoacceptor, 60 μM of non-radioactive amino acid (or 16 μM if radioactive), and 3 μM of pure aminoacyl-tRNA synthetase in 1 ml …
Number of citations: 62 www.sciencedirect.com

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